molecular formula C7H6Cl2N2O B1620634 3,5-Dichloro-N-hydroxy-benzamidine CAS No. 22179-81-3

3,5-Dichloro-N-hydroxy-benzamidine

Cat. No.: B1620634
CAS No.: 22179-81-3
M. Wt: 205.04 g/mol
InChI Key: DAZPWIRNTCKHSL-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6Cl2N2O It is characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzamidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-hydroxy-benzamidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydroxylamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-hydroxy-benzamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamidine derivatives.

Scientific Research Applications

3,5-Dichloro-N-hydroxy-benzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a hydroxy group on the benzamidine core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

22179-81-3

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

3,5-dichloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11)

InChI Key

DAZPWIRNTCKHSL-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C(=N\O)/N

SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
3,5-Dichloro-N-hydroxy-benzamidine

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